Phenyltris[(propan-2-yl)oxy]stannane
Description
Phenyltris[(propan-2-yl)oxy]stannane is an organotin compound characterized by a central tin atom bonded to a phenyl group and three isopropyloxy (propan-2-yl) ligands. Its molecular formula is C₁₅H₂₄O₃Sn. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocides.
Properties
CAS No. |
65332-72-1 |
|---|---|
Molecular Formula |
C15H26O3Sn |
Molecular Weight |
373.07 g/mol |
IUPAC Name |
phenyl-tri(propan-2-yloxy)stannane |
InChI |
InChI=1S/C6H5.3C3H7O.Sn/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q;3*-1;+3 |
InChI Key |
MHHCUUBXKVGYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Sn](C1=CC=CC=C1)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of phenyltrichlorostannane with isopropanol in the presence of a base. The reaction typically proceeds as follows:
PhSnCl3+3(CH3
Comparison with Similar Compounds
Structural Analogues in Organotin Chemistry
Organotin compounds vary significantly in their substituents and associated properties. Below is a comparative analysis of phenyltris[(propan-2-yl)oxy]stannane with related stannanes and lead-based analogs.
Table 1: Key Structural and Functional Comparisons
Key Findings
- Substituent Effects: The isopropyloxy groups in this compound likely enhance solubility in organic solvents compared to perfluorinated stannanes (e.g., [175354-30-0]), which exhibit extreme hydrophobicity . Unlike tetraalkyl lead compounds (e.g., [32997-03-8]), organotin derivatives generally exhibit lower acute toxicity but may still pose chronic ecological risks .
Metal Center Influence :
- Ecological and Toxicological Gaps: No empirical data exist for this compound’s bioaccumulation, mobility in soil, or chronic toxicity, as noted in analogous safety assessments .
Research Limitations
- Comparisons are extrapolated from structurally related compounds.
- Fluorinated stannanes (e.g., [175354-31-1]) highlight the impact of electron-withdrawing substituents, which contrast with the electron-donating isopropyloxy groups in the target compound .
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